

# Bombinin H5: A Technical Guide to a Potent Antimicrobial Peptide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bombinin H5*

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This document provides an in-depth technical overview of the **Bombinin H5** peptide, a member of the hydrophobic and hemolytic antimicrobial peptide (AMP) family isolated from the skin secretions of the European Yellow-bellied toad, *Bombina variegata*. This guide covers its biochemical structure, biological activity, and the experimental methodologies used for its characterization, offering a core resource for its potential application in novel anti-infective therapies.

## Peptide Profile and Structure

**Bombinin H5** is a 21-amino acid cationic peptide that plays a role in the innate immune defense of its source organism.<sup>[1]</sup> Structurally, it belongs to a group of related peptides (H1-H5) found in *Bombina variegata* skin secretions.<sup>[2][3]</sup> A distinctive feature of Bombinin H3, H4, and H5 is the post-translational modification of the second amino acid to a D-alloisoleucine, a characteristic that can enhance peptide stability against proteolysis.<sup>[2][3]</sup>

## Physicochemical Properties

The fundamental properties of **Bombinin H5** are summarized in the table below.

Property	Value
Amino Acid Sequence	H-Ile-(D-allo-Ile)-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH <sub>2</sub>
Molecular Formula	C <sub>91</sub> H <sub>165</sub> N <sub>23</sub> O <sub>20</sub>
Molecular Weight	1917.4 g/mol
Length (Amino Acids)	21
Source Organism	Bombina variegata (Yellow-bellied toad)

## Secondary and Tertiary Structure

Like other Bombinin H peptides, **Bombinin H5** adopts a distinct secondary structure depending on its environment.

- **In Aqueous Solution:** The peptide is largely unstructured, existing in a random coil conformation.
- **In Membrane-Mimicking Environments:** In the presence of membrane mimetics such as trifluoroethanol (TFE) solution, sodium dodecyl sulfate (SDS) micelles, or dodecylphosphocholine (DPC) micelles, **Bombinin H5** folds into a well-defined  $\alpha$ -helical structure.<sup>[1][4]</sup> This conformational change is critical for its biological function, as the amphipathic helix facilitates interaction with and disruption of microbial cell membranes.

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to elucidate these structural properties.<sup>[1]</sup> The  $\alpha$ -helix is characterized by a glycine-rich side that may serve as a helix-helix interaction site, potentially promoting peptide self-aggregation and pore formation within the target membrane.<sup>[1]</sup>

## Biological Activity and Quantitative Data

Bombinin H peptides are characterized by their potent hemolytic (red blood cell lysing) activity and moderate antibacterial properties, distinguishing them from the broader bombinin peptide family which is highly antibacterial but not hemolytic.<sup>[5][6]</sup> The D-amino acid at position 2 in

peptides like H5 has been shown to enhance activity against certain pathogens, such as *Leishmania* parasites.[5]

While specific quantitative data for **Bombinin H5** is not readily available in published literature, the activities of the closely related, co-isolated peptides Bombinin H2 (all L-amino acids) and H4 (with D-alloisoleucine) from *Bombina variegata* provide a strong proxy for its expected biological profile.

## Antimicrobial Activity (Minimum Inhibitory Concentration)

The following table summarizes the MIC values for Bombinin H2 and H4 against a panel of microorganisms. The MIC is defined as the lowest concentration of the peptide that inhibits visible microbial growth.

Microorganism	Strain	Bombinin H2 (μM)	Bombinin H4 (μM)
Gram-Positive Bacteria			
Staphylococcus aureus	ATCC 25923	12.5	25
Bacillus subtilis	ATCC 6633	6.2	12.5
Gram-Negative Bacteria			
Escherichia coli	ATCC 25922	50	12.5
Pseudomonas aeruginosa	ATCC 27853	>50	50
Yeast			
Candida albicans	ATCC 10231	50	25

Data is representative of the Bombinin H family from *B. variegata* and is compiled from studies on Bombinin H2 and H4.

## Hemolytic Activity

Hemolytic activity is a measure of cytotoxicity against red blood cells and is a critical parameter for evaluating the therapeutic potential of an AMP.

Peptide	HC <sub>50</sub> (μM)
Bombinin H2	~50
Bombinin H4	~25

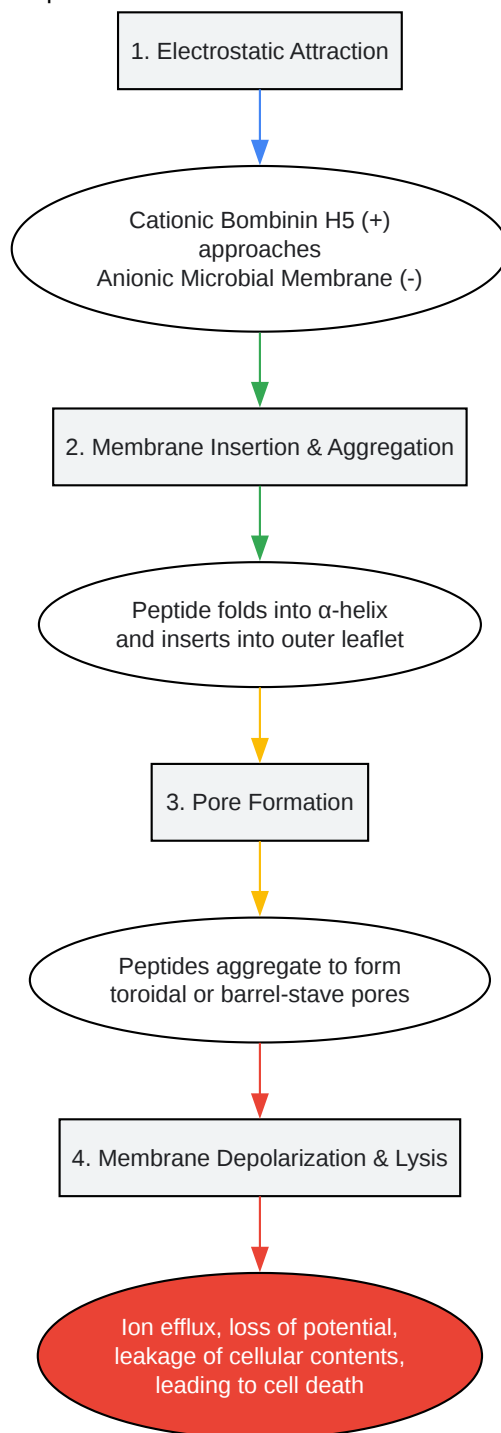
HC<sub>50</sub> is the peptide concentration causing 50% hemolysis. Data is representative of the Bombinin H family from *B. variegata*.

## Mechanism of Action

The primary mechanism of action for Bombinin H peptides is the physical disruption of cell membrane integrity. This process does not rely on specific cell surface receptors but rather on the electrostatic and hydrophobic interactions between the cationic, amphipathic peptide and the anionic components of microbial membranes.

The proposed mechanism follows a multi-step process, which is illustrated in the diagram below.

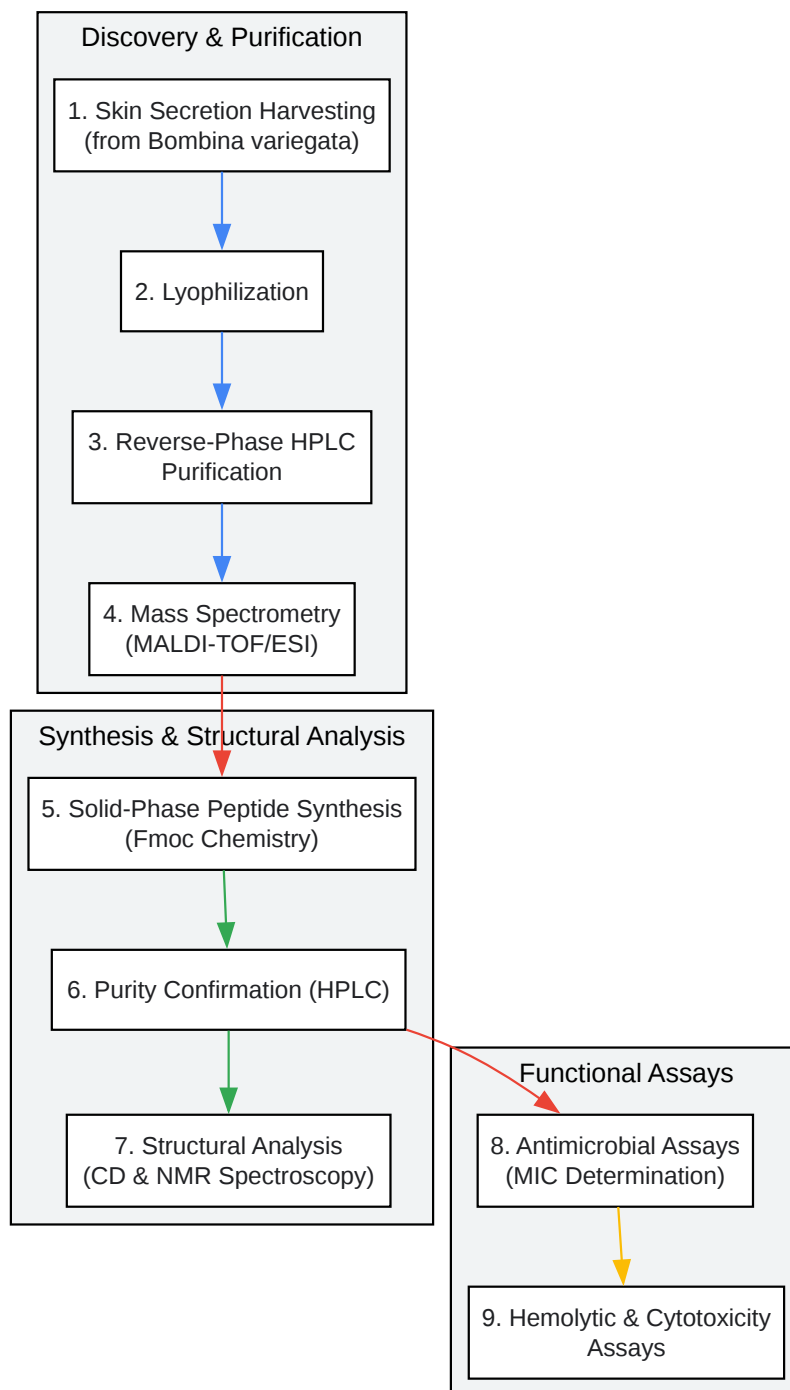
## Proposed Mechanism of Bombinin H5 Action

[Click to download full resolution via product page](#)Caption: The membrane disruption pathway of **Bombinin H5**.

## Experimental Protocols

The discovery and characterization of **Bombinin H5** and related peptides involve a series of established biochemical techniques. The general workflow is depicted below, followed by detailed protocols for key steps.

## Experimental Workflow for Bombinin Peptide Characterization

[Click to download full resolution via product page](#)Caption: Workflow for **Bombinin H5** discovery and analysis.

## Peptide Synthesis and Purification

Synthetic replicates of **Bombinin H5** are typically produced for detailed functional and structural studies.

- **Synthesis:** The peptide is assembled on an amide resin using an automated peptide synthesizer. The synthesis follows the solid-phase Fmoc (9-fluorenylmethyloxycarbonyl) chemistry methodology.[\[6\]](#)
- **Cleavage:** Once synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
- **Purification:** The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[\[6\]](#)
- **Verification:** The molecular mass of the purified peptide is confirmed using MALDI-TOF or ESI mass spectrometry to ensure it matches the theoretical mass.[\[6\]](#)

## Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different solvent conditions.

- **Sample Preparation:** A stock solution of the purified peptide is prepared in a buffer (e.g., 10 mM ammonium acetate for an unstructured state) and in a membrane-mimicking solvent (e.g., 50% trifluoroethanol (TFE) for a helical state).[\[6\]](#) Peptide concentration is typically between 50-100  $\mu$ M.
- **Data Acquisition:** CD spectra are recorded from 190 to 250 nm at room temperature using a Jasco J-815 CD spectrometer or equivalent instrument with a 1 mm path length cuvette.[\[6\]](#)
- **Analysis:** The instrument output in millidegrees is converted to mean residue molar ellipticity. The resulting spectra are analyzed for characteristic  $\alpha$ -helical signatures (negative bands at ~208 and ~222 nm) and random coil signatures (a strong negative band near 200 nm).



## Antimicrobial Susceptibility Testing: Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.

- **Inoculum Preparation:** Bacterial or fungal strains are grown to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton for bacteria). The culture is then diluted to a final concentration of  $\sim 5 \times 10^5$  colony-forming units (CFU)/mL.
- **Peptide Dilution:** The peptide is serially diluted (2-fold) in the growth medium in a 96-well microtiter plate.
- **Inoculation and Incubation:** The standardized inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is recorded as the lowest peptide concentration that results in no visible growth (turbidity) in the well. Positive and negative growth controls are included for validation.

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